Mevociclib - 1816989-16-8

Mevociclib

Catalog Number: EVT-275960
CAS Number: 1816989-16-8
Molecular Formula: C31H35ClN8O2
Molecular Weight: 587.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mevociclib (SY-1365) is a selective CDK7 inhibitor. Mevociclib exhibits anti-proliferative and apoptotic effects in solid tumor cell lines. Mevociclib possesses anti-tumor activity in hematological and multiple aggressive solid tumors.
Mevociclib is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), with potential antineoplastic activity. Upon administration, SY-1365 binds to and inhibits CDK7, thereby inhibiting CDK7-mediated signal transduction pathways. This inhibits cell growth of CDK7-overexpressing tumor cells. CDK7, a serine/threonine kinase, plays a key role in cell proliferation; CDK7 is overexpressed in a variety of tumor cell types.
Overview

Mevociclib is a small molecule inhibitor that targets cyclin-dependent kinases, specifically cyclin-dependent kinase 7. This compound has garnered attention in the field of cancer research due to its potential to disrupt cell cycle progression and inhibit tumor growth. Mevociclib is classified as a selective inhibitor, meaning it specifically targets certain kinases while minimizing effects on others, thus potentially reducing side effects associated with broader kinase inhibitors.

Source and Classification

Mevociclib was developed as part of a class of compounds aimed at inhibiting cyclin-dependent kinases, which play critical roles in regulating the cell cycle and transcription. The compound is classified under the category of antineoplastic agents, particularly those that act as kinase inhibitors. It has been studied for its efficacy against various cancer types, including breast cancer and other solid tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mevociclib involves several chemical reactions, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Initial steps often involve the formation of key intermediates through reactions such as amide coupling or alkylation.
  2. Cyclization: This step may involve cyclization reactions to form the core structure of the compound.
  3. Purification: After synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate the final product.

The synthesis process is optimized to yield high purity and sufficient quantities for both preclinical and clinical studies.

Molecular Structure Analysis

Structure and Data

Mevociclib has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory activity. The molecular formula is typically represented as C₁₈H₁₉N₃O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Chemical Reactions Analysis

Reactions and Technical Details

Mevociclib undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:

  1. Hydrolysis: This reaction may occur when Mevociclib interacts with water, affecting its stability and bioavailability.
  2. Metabolism: In vivo studies reveal that Mevociclib is metabolized by liver enzymes, leading to various metabolites that can influence its pharmacokinetics.
  3. Binding Interactions: The compound's ability to bind to cyclin-dependent kinases involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

These reactions are essential for understanding both the stability of Mevociclib as a therapeutic agent and its metabolic pathways in the body.

Mechanism of Action

Process and Data

Mevociclib exerts its therapeutic effects primarily through the inhibition of cyclin-dependent kinase 7. This inhibition disrupts cell cycle progression by preventing the phosphorylation of key substrates involved in cell division. The mechanism can be broken down into several steps:

  1. Binding: Mevociclib binds to the ATP-binding site of cyclin-dependent kinase 7.
  2. Inhibition of Phosphorylation: By occupying this site, Mevociclib prevents ATP from binding, thereby inhibiting the phosphorylation process necessary for cell cycle progression.
  3. Induction of Apoptosis: The downstream effect of this inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Data from preclinical studies indicate that Mevociclib effectively reduces tumor growth in various cancer models by inducing these cellular processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mevociclib exhibits several physical and chemical properties that are relevant for its application as a therapeutic agent:

  • Solubility: It is typically soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound's stability can be influenced by factors such as pH and temperature; studies indicate optimal stability under physiological conditions.
  • Melting Point: The melting point provides insights into the purity and crystalline nature of Mevociclib.

These properties are crucial for formulating the compound into effective drug delivery systems.

Applications

Scientific Uses

Mevociclib has significant applications in scientific research, particularly in oncology:

  • Cancer Research: As a selective inhibitor of cyclin-dependent kinase 7, Mevociclib is being investigated for its potential use in treating various cancers, including hormone receptor-positive breast cancer.
  • Drug Development: Its mechanism of action provides a model for developing other selective kinase inhibitors aimed at improving therapeutic outcomes while minimizing side effects.
  • Combination Therapies: Research is ongoing into using Mevociclib in combination with other therapies to enhance efficacy against resistant cancer types.

Properties

CAS Number

1816989-16-8

Product Name

Mevociclib

IUPAC Name

N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide

Molecular Formula

C31H35ClN8O2

Molecular Weight

587.1 g/mol

InChI

InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1

InChI Key

SCJNYBYSTCRPAO-LXBQGUBHSA-N

SMILES

CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C

Solubility

Soluble in DMSO

Synonyms

SY-1365; SY 1365; SY1365; Mevociclib

Canonical SMILES

CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C

Isomeric SMILES

C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.